molecular formula C15H17NS B374867 N,N-dimethyl-N-[2-(phenylsulfanyl)benzyl]amine CAS No. 63167-05-5

N,N-dimethyl-N-[2-(phenylsulfanyl)benzyl]amine

Cat. No. B374867
CAS RN: 63167-05-5
M. Wt: 243.4g/mol
InChI Key: FUIKDYGWMKMQNR-UHFFFAOYSA-N
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Description

“N,N-dimethyl-N-[2-(phenylsulfanyl)benzyl]amine” is a chemical compound with the molecular formula C15H17NS . It is a derivative of benzylamine, which consists of a benzyl group (C6H5CH2) attached to a dimethyl amino functional group .


Synthesis Analysis

The synthesis of N,N-dimethyl-N-[2-(phenylsulfanyl)benzyl]amine can be achieved through the Eschweiler–Clarke reaction of benzylamine . This reaction involves the methylation of a primary or secondary amine to a tertiary amine using formaldehyde and formic acid .


Molecular Structure Analysis

The molecular structure of N,N-dimethyl-N-[2-(phenylsulfanyl)benzyl]amine consists of a benzyl group attached to a dimethyl amino functional group . The molecule has a molecular weight of 243.36718 .


Chemical Reactions Analysis

N,N-dimethyl-N-[2-(phenylsulfanyl)benzyl]amine undergoes various chemical reactions. For instance, it undergoes directed ortho metalation with butyl lithium . The amine is basic and undergoes quaternization with alkyl halides to give quaternary ammonium salts .

properties

IUPAC Name

N,N-dimethyl-1-(2-phenylsulfanylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NS/c1-16(2)12-13-8-6-7-11-15(13)17-14-9-4-3-5-10-14/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIKDYGWMKMQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388960
Record name AE-641/30157047
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-N-[2-(phenylsulfanyl)benzyl]amine

CAS RN

63167-05-5
Record name N,N-Dimethyl-2-(phenylthio)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63167-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AE-641/30157047
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By following essentially the same procedure described in Example 2 but substituting N,N-dimethyl-2-(phenylthio)benzamide for the N-methyl-2-(phenylthio)benzamide, there is obtained N,N-dimethyl-2-(phenylthio)benzylamine.
Name
N,N-dimethyl-2-(phenylthio)benzamide
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